An In-depth Technical Guide to 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic Acid
An In-depth Technical Guide to 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, a versatile tridentate ligand. The document details its synthesis, characterization, and key applications, with a focus on its role in coordination chemistry and materials science.
Chemical Identity and Physical Properties
2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, also widely known by its synonym [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid, is a highly functionalized heterocyclic compound. Its structure, featuring a central pyridine ring flanked by two carboxypyridinyl moieties and an additional carboxylic acid group on the central ring, makes it an excellent chelating agent for various metal ions.
Table 1: General and Physicochemical Properties
| Property | Value |
| IUPAC Name | 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid |
| Synonyms | [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid, 4,4',4''-Tricarboxy-2,2':6',2''-terpyridine |
| CAS Number | 216018-58-5 |
| Molecular Formula | C₁₈H₁₁N₃O₆ |
| Molecular Weight | 365.3 g/mol |
| Appearance | Yellow to green-black solid[1][2] |
| Melting Point | >300°C[1][2] |
| Density | 1.54 g/cm³[1][2] |
| Solubility | Soluble in most organic solvents and water. |
Synthesis and Characterization
The synthesis of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid can be achieved through various methods, with the Kröhnke pyridine synthesis being a classical approach.[3] More recently, a more environmentally friendly ("green") synthesis route has been developed, offering a higher yield and reduced environmental impact.[4]
Experimental Protocol: Green Synthesis
This protocol is a representative procedure based on the principles of the greener synthesis route.
Materials:
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4-methyl-2,6-lutidine
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Selenium dioxide
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Pyridine
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Aqueous solution of potassium hydroxide
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Hydrochloric acid
Procedure:
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Oxidation: 4-methyl-2,6-lutidine is oxidized using selenium dioxide in a suitable solvent like pyridine. The reaction mixture is refluxed for a specified period.
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Purification of Intermediate: The resulting intermediate, 2,6-bis(4-formyl-2-pyridyl)pyridine, is purified using column chromatography.
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Oxidation to Carboxylic Acid: The purified intermediate is then subjected to a second oxidation step, for example, using potassium permanganate in an alkaline solution, to convert the formyl groups into carboxylic acid groups.
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Acidification and Isolation: The reaction mixture is acidified with hydrochloric acid to precipitate the crude product.
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Purification of Final Product: The crude 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid is purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.
Characterization Data
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the pyridine rings would appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm). The carboxylic acid protons would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm), and its observation may depend on the solvent used. |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 120-160 ppm. The carbonyl carbons of the carboxylic acid groups would be expected at a downfield chemical shift (>165 ppm). |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹). A sharp C=O stretch from the carboxylic acid groups (around 1700 cm⁻¹). C=N and C=C stretching vibrations of the pyridine rings (in the 1400-1600 cm⁻¹ region). |
Applications
The primary application of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid lies in its function as a tridentate ligand in coordination chemistry.
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Dye-Sensitized Solar Cells (DSSCs): It is a crucial component of the "black dye," a ruthenium complex used as a photosensitizer in DSSCs.[1] The three carboxylic acid groups provide strong anchoring to the titanium dioxide (TiO₂) photoanode, facilitating efficient electron injection.[1]
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Metal-Organic Frameworks (MOFs): The rigid structure and multiple coordination sites of this ligand make it an ideal building block for the construction of porous MOFs. These materials have potential applications in gas storage, catalysis, and sensing.
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Catalysis: As a ligand, it can be used to synthesize metal complexes that act as catalysts in various organic transformations. The electronic properties of the ligand can be tuned to influence the catalytic activity of the metal center.
Biological and Pharmacological Properties
There is currently a lack of publicly available data on the biological and pharmacological properties of the free ligand, 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid. Research has primarily focused on the biological activities of its metal complexes. For instance, ruthenium and platinum complexes of terpyridine derivatives have been investigated for their potential anticancer and antimicrobial activities. However, the toxicity and biological effects of the unbound ligand remain an area for future investigation.
Visualizations
Synthesis Workflow```dot
Caption: Major applications of the title compound as a versatile ligand.
References
- 1. A more efficient synthesis of 4,4′,4′′-tricarboxy-2,2′:6′,2′′-terpyridine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. A more efficient synthesis of 4,4′,4′′-tricarboxy-2,2′:6′,2′′-terpyridine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
